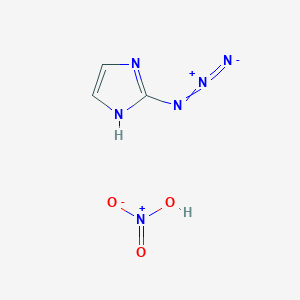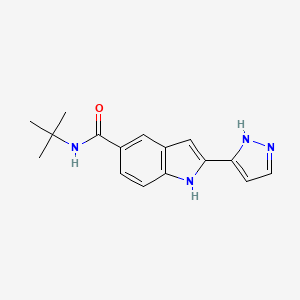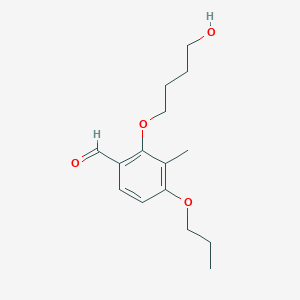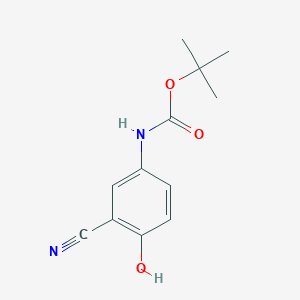![molecular formula C25H33N3O B14225336 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one CAS No. 823216-41-7](/img/structure/B14225336.png)
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is a complex organic compound that features a piperazine ring, a pyridine moiety, and an octanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring is often synthesized through a condensation reaction involving pyridine-4-carboxaldehyde and an appropriate amine.
Formation of the Ethenyl Linkage: The ethenyl linkage can be introduced via a Wittig reaction or a Heck coupling reaction.
Formation of the Piperazine Ring: The piperazine ring is typically formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Attachment of the Octanone Chain: The octanone chain is introduced through an alkylation reaction using octanoyl chloride and the piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridine and piperazine rings.
Reduction: Reduced forms of the ethenyl linkage.
Substitution: Substituted derivatives at the piperazine ring.
科学的研究の応用
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
- 1,4-bis[2-(pyridin-4-yl)ethenyl]benzene
- 1-(pyridin-4-yl)ethan-1-one
- 1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene
Uniqueness
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is unique due to its combination of a piperazine ring, a pyridine moiety, and an octanone chain. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
特性
CAS番号 |
823216-41-7 |
|---|---|
分子式 |
C25H33N3O |
分子量 |
391.5 g/mol |
IUPAC名 |
1-[4-[4-(2-pyridin-4-ylethenyl)phenyl]piperazin-1-yl]octan-1-one |
InChI |
InChI=1S/C25H33N3O/c1-2-3-4-5-6-7-25(29)28-20-18-27(19-21-28)24-12-10-22(11-13-24)8-9-23-14-16-26-17-15-23/h8-17H,2-7,18-21H2,1H3 |
InChIキー |
JBEAMDHDQZMCLX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-](/img/structure/B14225254.png)

![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)

![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)



![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)

